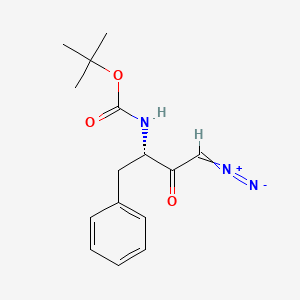![molecular formula C₃H₆DNO₃ B1142210 [S-(R*,S*)]-3-氨基-2-羟基丙酸-3-d CAS No. 136743-39-0](/img/no-structure.png)
[S-(R*,S*)]-3-氨基-2-羟基丙酸-3-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid" is a compound that can be associated with a broad range of amino acids and their derivatives, which are crucial in the synthesis and study of peptides, as well as in the development of various pharmaceutical agents. The research and development of such compounds often involve extensive synthesis methodologies, structural characterizations, and analyses of their chemical and physical properties.
Synthesis Analysis
The synthesis of amino acid derivatives often involves complex reactions that aim to introduce specific functional groups, ensuring the desired stereochemistry. For example, the diorganotin(IV) compounds derived from hydroxy-amino propanoate ligands have been synthesized, showcasing methodologies relevant to producing structurally complex derivatives from simple amino acid precursors (Baul et al., 2013).
Molecular Structure Analysis
The molecular structure of amino acid derivatives is crucial in determining their reactivity and interaction with biological systems. Studies often employ techniques like NMR, IR spectroscopy, and X-ray diffraction to elucidate these structures, providing insight into the arrangement of atoms and the stereochemistry of the compound (Baul et al., 2013).
科学研究应用
茚三酮反应应用
茚三酮与伯氨基反应形成鲁曼紫 (RP) 已广泛应用于各个科学学科。此反应促进了农业、生化、临床、环境、食品、法医、组织化学、微生物学、医学、营养学、植物和蛋白质科学等领域中氨基酸、肽和蛋白质的检测、分离和分析。由于所有反应的伯胺形成可溶性生色团,此反应的多功能性突出了其在分析化学和生物化学中对结构多样的化合物的研究的广泛适用性 (Friedman, 2004).
羟基酸在化妆品和治疗制剂中的应用
羟基酸 (HA),包括 α-羟基酸、β-羟基酸、多羟基酸和仿生酸,在化妆品和治疗制剂中已找到重要的应用,用于治疗光老化、痤疮、鱼鳞病、酒渣鼻、色素沉着障碍和银屑病等皮肤病。该综述强调了这些化合物的安全性评估,特别是对于在阳光照射的皮肤上长期使用,并讨论了它们的生物作用机制,这些机制仍有待充分阐明 (Kornhauser, Coelho, & Hearing, 2010).
蛋白质的酶促水解
蛋白水解物的程度 (DH),表示断裂肽键的比例,对于确定它们的生物活性(包括抗氧化特性)至关重要。存在多种确定 DH 的方法,每种方法都有其特定的应用和局限性,这突出了对标准化方法的需求,以进行准确的跨研究比较 (Rutherfurd, 2010).
D-氨基酸生物传感器
用于检测 D-氨基酸的生物传感器已成为食品安全和质量评估、人类健康和神经学研究中的关键工具。这些生物传感器提供快速、选择性的测定,对于理解 D-氨基酸的神经作用至关重要,在开发可植入设备和表面扫描生物传感器方面具有潜在应用 (Rosini, D’Antona, & Pollegioni, 2020).
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-aspartic acid", "Ethyl chloroformate", "Sodium azide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-aspartic acid with ethyl chloroformate in the presence of sodium hydroxide to form ethyl N-(carboethoxy)aspartate.", "Step 2: Conversion of the ethyl ester group to an azide group using sodium azide in methanol.", "Step 3: Reduction of the azide group to an amine group using sodium borohydride in methanol.", "Step 4: Deprotection of the carboethoxy group using hydrochloric acid to form S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid.", "Step 5: Purification of the product using recrystallization or column chromatography." ] } | |
CAS 编号 |
136743-39-0 |
产品名称 |
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid |
分子式 |
C₃H₆DNO₃ |
分子量 |
106.1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)
